molecular formula C14H9NO5 B15074907 8-Oxo-5-(propa-1,2-dien-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid CAS No. 134478-77-6

8-Oxo-5-(propa-1,2-dien-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid

Cat. No.: B15074907
CAS No.: 134478-77-6
M. Wt: 271.22 g/mol
InChI Key: UHMQDMNNXDNNKZ-UHFFFAOYSA-N
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Description

8-Oxo-5-(propa-1,2-dien-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid is a complex organic compound with a unique structure that includes a quinoline core, a dioxolo ring, and a propa-1,2-dien-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxo-5-(propa-1,2-dien-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

8-Oxo-5-(propa-1,2-dien-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 8-Oxo-5-(propa-1,2-dien-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, derivatives of this compound are explored as potential drug candidates. Their ability to interact with specific molecular targets makes them promising leads for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-Oxo-5-(propa-1,2-dien-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and dioxolo-containing molecules. Examples are:

  • 8-Hydroxyquinoline
  • 5,8-Dihydroxyquinoline
  • 1,3-Dioxolo[4,5-g]quinoline derivatives

Uniqueness

What sets 8-Oxo-5-(propa-1,2-dien-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid apart is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

134478-77-6

Molecular Formula

C14H9NO5

Molecular Weight

271.22 g/mol

IUPAC Name

8-oxo-5-prop-2-enylidene-[1,3]dioxolo[4,5-g]quinolin-5-ium-7-carboxylate

InChI

InChI=1S/C14H9NO5/c1-2-3-15-6-9(14(17)18)13(16)8-4-11-12(5-10(8)15)20-7-19-11/h2-6H,1,7H2

InChI Key

UHMQDMNNXDNNKZ-UHFFFAOYSA-N

Canonical SMILES

C=CC=[N+]1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)[O-]

Origin of Product

United States

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